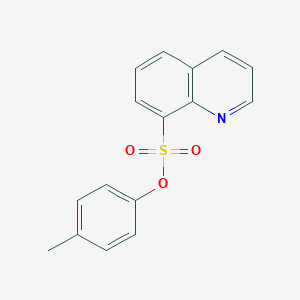

4-Methylphenyl 8-quinolinesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO3S |

|---|---|

Molecular Weight |

299.3 g/mol |

IUPAC Name |

(4-methylphenyl) quinoline-8-sulfonate |

InChI |

InChI=1S/C16H13NO3S/c1-12-7-9-14(10-8-12)20-21(18,19)15-6-2-4-13-5-3-11-17-16(13)15/h2-11H,1H3 |

InChI Key |

HFYAOUPTPBTNLC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylphenyl 8 Quinolinesulfonate and Analogous Systems

Esterification Strategies for Aryl Sulfonates

The formation of the sulfonate ester bond is the pivotal step in the synthesis of 4-Methylphenyl 8-quinolinesulfonate. This transformation is typically achieved by reacting an alcohol or phenol (B47542) with a sulfonic acid derivative.

Condensation Reactions with Sulfonyl Chlorides and Phenols

The most traditional and widely employed method for synthesizing aryl sulfonates is the condensation reaction between a sulfonyl chloride and a phenol. cdnsciencepub.comresearchgate.net In the context of this compound, this would involve the reaction of 8-quinolinesulfonyl chloride with 4-methylphenol (p-cresol).

This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. google.com Common bases include pyridine (B92270) or triethylamine. cdnsciencepub.com The reaction solvent is typically an inert organic solvent like dichloromethane (B109758) or 1,2-dimethoxyethane (B42094) (DME). researchgate.net The general mechanism involves the nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Key aspects of this methodology include:

Reagents : The primary reagents are an aryl sulfonyl chloride and a phenol or its corresponding phenoxide salt. cdnsciencepub.comresearchgate.net

Reaction Conditions : The reaction is often performed at room temperature for several hours. researchgate.net

Work-up : The process typically involves an aqueous extraction to remove the base and its salt, followed by purification of the crude product by silica (B1680970) gel column chromatography or recrystallization. researchgate.net

Using an excess of the phenolic reactant can help to suppress the competing hydrolysis of the sulfonyl chloride, which can otherwise reduce the yield and complicate the purification process by forming emulsifying sulfonic acids. google.com

Advanced Approaches in Sulfonate Ester Formation

While the sulfonyl chloride method is robust, research has led to the development of more advanced and often milder or more efficient techniques for sulfonate ester synthesis.

Electro-oxidative Sulfonylation : A modern, sustainable approach involves the direct electro-oxidative coupling of phenols with sodium arenesulfinates. acs.orgorganic-chemistry.org This metal-free method utilizes a simple undivided electrochemical cell with graphite (B72142) and platinum electrodes. It proceeds under mild conditions without the need for chemical oxidants, offering high yields and excellent tolerance for various functional groups. organic-chemistry.org The proposed mechanism involves the electrochemical oxidation of the sulfinate to a sulfonyl radical, which then reacts with the phenolate (B1203915) anion. organic-chemistry.org

Boron Ester Intermediates : Another innovative route involves the use of boron esters. In this method, a boric acid ester of the alcohol (or phenol) is first synthesized. This intermediate is then reacted with a sulfonic acid in a process called acidolysis. The reaction, which can be performed with or without a solvent like dichloroethane, precipitates boric acid and yields the desired sulfonate ester in high purity (often over 90%). google.com

Catalytic Methods : Research has also explored catalytic approaches, such as using a Vanadium(IV)-based catalyst for the insertion of a carbene into the O-H bond of a sulfonic acid to generate the sulfonate ester. researchgate.net Other methods have utilized condensation reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to facilitate the reaction between sulfonic acids and alcohols. rsc.org Copper and palladium catalysts have also been employed in reactions involving sulfonyl hydrazides and alcohols to produce sulfonate esters. rsc.org These advanced methods often provide advantages in terms of substrate scope, reaction conditions, and environmental impact.

Synthesis of the 8-Quinolinesulfonic Acid Moiety and its Precursors

The synthesis of the 8-quinolinesulfonic acid core is a critical prerequisite for producing this compound. The standard method for its preparation is the direct sulfonation of quinoline (B57606). acs.orgpatsnap.com

This electrophilic aromatic substitution reaction is typically carried out using fuming sulfuric acid (oleum). acs.orgpatsnap.comgoogle.com The reaction conditions, such as temperature and reaction time, are crucial for achieving good yield and selectivity for the 8-isomer. The sulfonation of quinoline can potentially yield various isomers, but the 8-sulfonic acid is often the major product under specific conditions and can be separated from other isomers like the 5- and 7-sulfonic acids due to its lower solubility. acs.org

The general procedure involves slowly adding quinoline to fuming sulfuric acid while controlling the temperature, followed by heating the mixture for several hours. patsnap.comgoogle.com After the reaction is complete, the mixture is carefully diluted with ice water, causing the 8-quinolinesulfonic acid to precipitate. The solid product is then collected by filtration. acs.orgpatsnap.com The subsequent step to prepare for esterification would be the conversion of the sulfonic acid to 8-quinolinesulfonyl chloride, typically using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Table 1: Exemplary Reaction Conditions for the Synthesis of 8-Quinolinesulfonic Acid

| Quinoline | Sulfonating Agent | Temperature | Time | Outcome | Reference |

| 100g | 250g of 65% fuming H₂SO₄ | Heat to 120°C | 3 hours | 140g of 8-quinolinesulfonic acid | patsnap.com |

| 125g | 300g of 65% fuming H₂SO₄ | Heat to 115°C | 3 hours | 183g of 8-quinolinesulfonic acid | patsnap.com |

| 120g | 300g of 65% fuming H₂SO₄ | Heat to 110°C | 3 hours | 180g of 8-quinolinesulfonic acid | patsnap.com |

| Not specified | Fuming H₂SO₄ | 90-110°C | 3 hours | 8-sulfoquinoline | google.com |

Convergent and Divergent Synthetic Routes to Aryl Quinolinesulfonates

The synthesis of a library of aryl quinolinesulfonates, including this compound, can be approached using both convergent and divergent strategies.

A convergent synthesis is the most direct route for producing a specific target molecule like this compound. This approach involves the independent synthesis of the two key fragments, 8-quinolinesulfonyl chloride and 4-methylphenol. These two intermediates are then combined in a final esterification step to form the target compound. This strategy is efficient for producing a single, well-defined product.

A divergent synthesis , on the other hand, is ideal for creating a variety of related compounds from a common intermediate. In this case, 8-quinolinesulfonyl chloride would serve as the central precursor. By reacting this single intermediate with a diverse collection of different phenols (e.g., phenol, cresols, naphthols, substituted phenols), a library of corresponding aryl 8-quinolinesulfonate esters can be generated. This approach is highly valuable in medicinal chemistry and materials science for structure-activity relationship (SAR) studies.

Considerations for Selectivity and Yield Optimization in Quinolinesulfonate Synthesis

Optimizing the synthesis of quinolinesulfonates requires careful consideration of both selectivity and reaction yield.

Selectivity :

Regioselectivity : In the synthesis of the 8-quinolinesulfonic acid precursor, controlling the position of sulfonation is paramount. While the 8-position is often favored, reaction conditions must be fine-tuned to minimize the formation of other isomers. The purification step is critical, and the difference in solubility between the isomers is often exploited for separation by recrystallization. acs.org

Chemoselectivity : During the esterification step, particularly with complex phenols bearing multiple reactive sites, selectivity can be an issue. The choice of reaction conditions and protecting groups may be necessary to ensure the sulfonation occurs at the desired hydroxyl group.

Yield Optimization :

Reaction Conditions : The formation of sulfonate esters is highly dependent on the reaction environment. Studies have shown that high concentrations of both the sulfonic acid (or its derivative) and the alcohol, with minimal water present, are needed to drive the reaction forward and maximize yield. researchgate.netenovatia.com Water can compete as a nucleophile, leading to hydrolysis of the sulfonyl chloride or the sulfonate ester product.

Minimizing Side Reactions : As mentioned, hydrolysis of the sulfonyl chloride is a significant side reaction that reduces the yield of the desired ester. Using a slight excess of the phenol and ensuring anhydrous conditions can mitigate this issue. google.com

Purification : Efficient purification techniques are essential for obtaining the final product in high yield and purity. Recrystallization and column chromatography are standard methods used to isolate the target arylsulfonate from unreacted starting materials and byproducts. researchgate.net

By carefully controlling the synthesis of the precursors and the conditions of the final esterification step, this compound and its analogs can be produced efficiently and in high purity.

Mechanistic Investigations of 4 Methylphenyl 8 Quinolinesulfonate As a Nucleofugal Leaving Group

Kinetics and Thermodynamics of Carbon-Oxygen Sulfonate Bond Cleavage

The cleavage of the carbon-oxygen bond is the defining step in which the 4-methylphenyl 8-quinolinesulfonate functions as a leaving group. This process is central to both unimolecular substitution (SN1) and elimination (E1) reactions, where it constitutes the rate-determining step. The rate of this heterolytic cleavage is highly dependent on the stability of the resulting carbocation and the ability of the sulfonate anion to stabilize the developed negative charge.

While specific kinetic data for this compound is not extensively documented in readily available literature, the behavior of analogous sulfonate esters, such as p-toluenesulfonates (tosylates), provides a strong model for understanding its properties. The rate of solvolysis—a reaction where the solvent acts as the nucleophile—is a common method for quantifying the kinetics of this bond cleavage. The process involves the ionization of the substrate to form a carbocation and a sulfonate anion.

The thermodynamics of the C-O bond cleavage are characterized by a significantly endothermic profile for the initial ionization step in an SN1/E1 pathway, leading to a high activation energy barrier. The stability of the departing sulfonate anion is crucial; the 8-quinolinesulfonate anion is highly stabilized by resonance across its sulfonyl group and the aromatic quinoline (B57606) ring system, making it a very weak base and therefore an excellent leaving group.

Table 1: Illustrative Kinetic Data for Solvolysis of a Secondary Alkyl Tosylate (Note: This data is representative of a typical sulfonate ester and is used to illustrate the kinetic parameters involved in C-O bond cleavage.)

| Solvent (v/v) | Temperature (°C) | Rate Constant, k (s⁻¹) |

| 80% Ethanol / 20% Water | 25 | 1.5 x 10⁻⁵ |

| 50% Ethanol / 50% Water | 25 | 6.0 x 10⁻⁵ |

| 100% Water | 25 | 2.0 x 10⁻⁴ |

| 100% Acetic Acid | 50 | 4.6 x 10⁻⁵ |

This illustrative data shows the influence of solvent polarity on the rate of reaction, with more polar solvents accelerating the ionization and thus the rate of C-O bond cleavage.

Influence of Substituent Effects on Leaving Group Ability (e.g., 4-methylphenyl vs. other aryl groups)

The electronic nature of the aryl group attached to the sulfonate ester significantly influences its ability as a leaving group. Substituents on the phenyl ring can alter the stability of the resulting sulfonate anion. Electron-withdrawing groups (EWGs) enhance the leaving group ability by further delocalizing the negative charge on the anion, making it more stable and a weaker base. Conversely, electron-donating groups (EDGs) slightly diminish this ability.

In this compound, the 4-methyl group (a tolyl group) is a weak electron-donating group. Compared to an unsubstituted phenyl group, the methyl group donates electron density into the aromatic ring via induction and hyperconjugation. This donation slightly destabilizes the resulting anion compared to an unsubstituted phenylsulfonate anion. However, this effect is generally small, and tolyl-based sulfonates remain excellent leaving groups.

When compared to an aryl group with a strong electron-withdrawing substituent, such as a 4-nitrophenyl group, the 4-methylphenyl group results in a less effective leaving group. The nitro group's strong -I (inductive) and -M (mesomeric) effects are highly effective at stabilizing the negative charge on the sulfonate anion.

Table 2: Relative Leaving Group Ability of Substituted Arylsulfonates

| Substituent on Phenyl Ring | Electronic Effect | Relative Leaving Group Ability |

| 4-Nitro (-NO₂) | Strong Electron-Withdrawing | Highest |

| 4-Chloro (-Cl) | Weak Electron-Withdrawing | High |

| Hydrogen (-H) | Neutral (Reference) | Moderate |

| 4-Methyl (-CH₃) | Weak Electron-Donating | Slightly lower than Phenyl |

| 4-Methoxy (-OCH₃) | Strong Electron-Donating | Lowest |

Nucleophilic Substitution Pathways Involving Aryl Quinolinesulfonates

Aryl quinolinesulfonates, including the 4-methylphenyl variant, are effective substrates for nucleophilic substitution reactions because they provide a good leaving group. These reactions can proceed through different mechanistic pathways depending on the substrate structure, nucleophile, solvent, and temperature.

The SN2 mechanism is a single-step, concerted process where a nucleophile attacks the carbon atom bearing the sulfonate group from the backside, simultaneously displacing the leaving group. edubull.com This pathway is characteristic for primary and less-hindered secondary alkyl substrates. bits-pilani.ac.in The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). bits-pilani.ac.in

In a reaction involving an alkyl 4-methylphenyl-8-quinolinesulfonate, the nucleophile attacks the α-carbon, leading to an inversion of stereochemistry at that center. The excellent ability of the 8-quinolinesulfonate anion to depart facilitates this process.

The SN1 mechanism involves a two-step process. edubull.commasterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the substrate to form a carbocation and the sulfonate leaving group. masterorganicchemistry.com This pathway is favored for tertiary, resonance-stabilized (like allylic or benzylic), and some secondary substrates where a stable carbocation can be formed. masterorganicchemistry.com The reaction rate depends only on the concentration of the substrate (first-order kinetics). edubull.com

The this compound is an excellent leaving group, facilitating the formation of the carbocation intermediate. masterorganicchemistry.com Once formed, the planar carbocation can be attacked by a nucleophile from either face, typically leading to a racemic or nearly racemic mixture of products if the starting carbon was a stereocenter. masterorganicchemistry.comlibretexts.org

Elimination Reaction Pathways Facilitated by Quinolinesulfonate Ejection

In addition to substitution, alkyl sulfonates can undergo elimination reactions to form alkenes, a process that also relies on the ejection of the sulfonate leaving group. byjus.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), while the leaving group departs simultaneously, forming a double bond. libretexts.org This mechanism requires a strong base and a specific stereochemical arrangement known as anti-periplanar geometry, where the β-hydrogen and the leaving group are on opposite sides of the C-C bond. libretexts.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. ulethbridge.ca

When an alkyl 4-methylphenyl-8-quinolinesulfonate is treated with a strong, non-nucleophilic base (to minimize competing SN2 reactions), it can undergo E2 elimination. The stability and excellent leaving group character of the this compound anion facilitate the smooth progress of this reaction.

Stepwise Elimination (E1 and E1cb) Mechanisms

Elimination reactions that proceed through a stepwise mechanism, involving the formation of an intermediate, are broadly classified as E1 (Elimination, Unimolecular) and E1cb (Elimination, Unimolecular, conjugate Base). The operative pathway is largely determined by the substrate structure, the nature of the leaving group, and the reaction conditions.

The E1 mechanism is characterized by the initial, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.orgdalalinstitute.com This carbocation is then deprotonated by a weak base in a subsequent fast step to yield the alkene. For an E1 reaction to be favorable, the substrate must be able to form a stable carbocation (e.g., tertiary or secondary, or resonance-stabilized). While sulfonate esters like this compound are excellent leaving groups, the E1 pathway competes with the SN1 reaction, which also proceeds through a carbocation intermediate. libretexts.org The stability of the resulting quinolinesulfonate anion, due to resonance delocalization, makes it a good leaving group, a prerequisite for the initial heterolytic cleavage of the C-O bond. libretexts.org

The E1cb mechanism , in contrast, begins with the deprotonation of a β-hydrogen by a base to form a carbanion intermediate. wikipedia.org This is the conjugate base of the starting material, hence the name E1cb. wikipedia.orgchemistrysteps.com This pathway is favored when the β-hydrogen is particularly acidic, often due to the presence of an electron-withdrawing group, and when the leaving group is relatively poor. wikipedia.org In the second step of the E1cb mechanism, the carbanion expels the leaving group to form the double bond. wikipedia.orgchemistrysteps.com The rate-determining step is typically the departure of the leaving group from the carbanion intermediate. chemistrysteps.com Although sulfonates are generally considered good leaving groups, the E1cb pathway can become significant if the substrate possesses a highly acidic proton and a less effective leaving group is present. wikipedia.orgchemistrysteps.com

Table 1: Comparison of E1 and E1cb Elimination Mechanisms

| Feature | E1 Mechanism | E1cb Mechanism |

| Rate Law | Unimolecular, Rate = k[Substrate] dalalinstitute.com | Unimolecular (often), Rate = k[conjugate Base] wikipedia.orgchemistrysteps.com |

| Intermediate | Carbocation libretexts.org | Carbanion wikipedia.org |

| Leaving Group | Good leaving group required (e.g., sulfonates, halides) libretexts.org | Can occur with poorer leaving groups (e.g., -OH, -OR) wikipedia.org |

| Base Requirement | Weak base is sufficient libretexts.org | Moderate to strong base is typically required wikipedia.org |

| Substrate Requirement | Formation of a stable carbocation (tertiary > secondary) libretexts.org | Acidic β-hydrogen (stabilized carbanion) wikipedia.org |

| Stereochemistry | Non-stereospecific | Non-stereospecific |

Radical Chemistry Involving Sulfonate Leaving Groups

Beyond heterolytic cleavage, sulfonate esters can participate in homolytic bond cleavage to initiate radical reactions. The sulfonate group can function both as a group that stabilizes an adjacent radical and as a leaving group in subsequent steps. ucl.ac.uk This dual reactivity opens avenues for synthetic transformations that are distinct from traditional ionic pathways.

The generation of a carbon-centered radical can be achieved from a sulfonate ester, such as an α-bromo sulfonate ester, through the action of a radical initiator. ucl.ac.uk Once formed, this radical can undergo a variety of reactions, a common one being intramolecular cyclization. For instance, a carbon-centered radical can add to an aromatic ring within the same molecule. This is followed by the elimination of the sulfonate ester group to afford the final cyclized product, such as an indole. ucl.ac.uk The electron-withdrawing nature of the sulfonate moiety can stabilize the α-radical, facilitating its formation and subsequent reactions.

Research has also explored the reactions of aryl radicals, such as the 4-methylphenyl (p-tolyl) radical, with various organic molecules. osti.govrsc.org While not directly involving the cleavage of a this compound, these studies provide insight into the reactivity of the 4-methylphenyl radical species itself. osti.govrsc.org In crossed molecular beam experiments, the 4-methylphenyl radical has been shown to react with molecules like isoprene, proceeding through the formation of a van der Waals complex followed by addition to the unsaturated system. osti.govrsc.org

Table 2: Examples of Radical Reactions Involving Sulfonate Esters

| Radical Generation Method | Substrate Type | Subsequent Reaction | Product Type |

| Phosphorus-based chain carrier | α-bromo sulfonate ester | Intramolecular cyclization onto an aromatic ring | Indoles ucl.ac.uk |

| Thermal decomposition (hypothetical) | Peroxide with sulfonate ester | Hydrogen abstraction, radical cascade | Various |

| Photochemical initiation | Sulfonate ester with a photosensitizer | Cyclization, fragmentation | Functionalized organic molecules |

Catalytic Activation of Sulfonate Leaving Groups

While sulfonate esters are inherently good leaving groups, their reactivity can be further enhanced through catalytic activation. This strategy is particularly valuable for promoting reactions under milder conditions or for substrates that are less reactive. researchgate.net Leaving-group activation involves the interaction of the sulfonate with a catalyst, typically a Lewis acid, which increases the electrophilicity of the carbon atom attached to the sulfonate and facilitates the cleavage of the C-O bond. masterorganicchemistry.com

Various metal-based catalysts have been employed to activate leaving groups in nucleophilic substitution reactions. For example, gold and mercury catalysts have been shown to activate alkynyl-containing leaving groups, which can be conceptually extended to other systems. researchgate.net The reaction of an alcohol with an alkylating agent bearing a sulfonate group can be accelerated by a catalyst that coordinates to the sulfonate oxygen atoms. This coordination polarizes the C-O bond, making the sulfonate an even better leaving group, and thereby lowering the activation energy for nucleophilic attack. acs.org

The design of sulfonate leaving groups can also incorporate functionalities that assist in catalytic activation. For instance, arylsulfonates containing metal-chelating units have been developed. researchgate.net These "nucleophile assisting leaving groups" (NALGs) can chelate the metal cation of a nucleophilic salt (e.g., metal halides), bringing the nucleophile into close proximity with the reaction center and stabilizing the charge development in the transition state. researchgate.net This pre-organization can lead to significant rate enhancements in substitution reactions.

Table 3: Catalytic Systems for the Activation of Sulfonate Leaving Groups

| Catalyst System | Type of Reaction | Mechanism of Activation |

| Ph₃PAuCl / AgOTf | Friedel-Crafts alkylation, N-alkylation | In situ construction of a more reactive leaving group researchgate.net |

| Hg(OTf)₂ | Indoline synthesis | Lewis acid coordination to the leaving group researchgate.net |

| Urea | Glycosylation with glycosyl halides | Hydrogen-bond activation of the leaving group acs.org |

| Metal cations with NALGs | Halogenation | Chelation and stabilization of the transition state researchgate.net |

Applications of 4 Methylphenyl 8 Quinolinesulfonate in Complex Organic Synthesis

Role as a Versatile Electrophilic Partner in Cross-Coupling Reactions

4-Methylphenyl 8-quinolinesulfonate serves as a key substrate in numerous carbon-carbon (C-C) and carbon-heteroatom (C-N) bond-forming reactions. The electron-withdrawing nature of the sulfonyl group activates the C8 position of the quinoline (B57606) ring for oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle. This reactivity makes it a valuable alternative to the more traditional aryl halides and triflates.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an effective electrophile in several fundamental palladium-catalyzed processes. These reactions are prized for their functional group tolerance and broad substrate scope. organic-chemistry.orgnih.gov

One of the most prominent applications is in the Suzuki-Miyaura coupling , which forges a new carbon-carbon bond between the quinoline core and an organoboron compound. usd.eduorganic-chemistry.org Various palladium catalysts, often employing specialized phosphine (B1218219) ligands, have been developed to facilitate the coupling of aryl tosylates with high efficiency. nih.govorganic-chemistry.org These reactions typically proceed under mild conditions and tolerate a wide range of functional groups on the coupling partner. organic-chemistry.org

The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction where this compound can be employed. organic-chemistry.orgwikipedia.org This reaction forms a carbon-nitrogen bond by coupling the quinoline electrophile with a primary or secondary amine. wikipedia.orgnih.gov The development of sterically hindered and electron-rich phosphine ligands has been crucial for achieving high yields and functional group compatibility in the amination of aryl sulfonates. researchgate.net

Furthermore, this quinoline sulfonate is a suitable electrophile for the Negishi coupling , which utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgmit.eduresearchgate.net Palladium catalysts effectively promote the cross-coupling of tosylates with organozinc compounds to form C-C bonds, a reaction noted for its broad scope and the ability to couple different types of carbon centers (sp², sp³, sp). wikipedia.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions with Aryl Tosylates

| Named Reaction | Nucleophile | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / Biarylphosphine Ligand | 8-Aryl/Vinyl-quinoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(dba)₂ / Josiphos or Biarylphosphine Ligand | 8-Aminoquinoline Derivative |

| Negishi Coupling | Organozinc Reagent | Pd₂(dba)₃ / PCyp₃ | 8-Alkyl/Aryl-quinoline |

This table presents generalized conditions based on literature for aryl tosylates, which are applicable to this compound.

Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals, particularly nickel, are effective catalysts for cross-coupling reactions involving sulfonate electrophiles. Nickel catalysts are often more cost-effective and can exhibit unique reactivity compared to their palladium counterparts.

The Kumada coupling reaction, which pairs the electrophile with a Grignard reagent (organomagnesium halide), can be successfully catalyzed by nickel complexes. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for forming C-C bonds, including those between the quinoline core and alkyl or aryl groups. organic-chemistry.orgnih.gov Nickel-catalyzed couplings of aryl tosylates have been shown to proceed under mild conditions. nih.gov

Cobalt has also emerged as a viable catalyst for certain cross-coupling reactions, including Kumada-type couplings of alkyl halides, demonstrating the expanding toolkit of transition metals for these transformations. illinois.edu Nickel is also employed in cross-electrophile coupling reactions, which couple two different electrophiles, such as an aryl chloride and an alkyl bromide, showcasing its versatility. nih.govwisc.edu While direct examples with this compound are specific, the established reactivity of nickel with other aryl sulfonates and chlorides points to its potential in this context. rsc.orgnih.gov

Synthesis of Functionalized Quinoline Derivatives

A primary application of this compound is the synthesis of a diverse array of functionalized quinoline derivatives. nih.govresearchgate.net The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to selectively introduce substituents at the C8 position is of great value. nih.gov

By employing the cross-coupling reactions described above, chemists can readily synthesize various classes of 8-substituted quinolines.

8-Arylquinolines and 8-Vinylquinolines : Synthesized via Suzuki-Miyaura coupling. These compounds are important precursors for ligands, organic light-emitting diode (OLED) materials, and biologically active molecules.

8-Aminoquinolines : Prepared through Buchwald-Hartwig amination. This class of compounds is known for its significant biological activities, including antimalarial and anticancer properties.

8-Alkylquinolines : Accessible through Kumada or Negishi couplings. Introducing alkyl groups can fine-tune the steric and electronic properties of the quinoline core for various applications.

The versatility of the sulfonate leaving group allows for a modular approach to building a library of quinoline derivatives from a single, easily accessible precursor.

Preparation of Advanced Intermediates and Building Blocks for Molecular Construction

The products derived from this compound are often not the final target molecules but rather advanced intermediates or key building blocks for the construction of more complex molecular architectures. For example, an 8-aryl-quinoline synthesized via Suzuki coupling can possess a functional handle (like a bromo or amino group) on the newly introduced aryl ring. This handle can then be used for subsequent transformations, allowing for the stepwise and controlled assembly of intricate structures.

The (quinolin-8-yl)dimesitylborane ligand, used in catalysis, is synthesized from 8-aminoquinoline, which can itself be derived from the corresponding sulfonate. usd.edu This highlights how products from these coupling reactions serve as crucial starting materials for creating sophisticated chemical tools. The ability to generate these functionalized quinolines makes this compound a valuable starting point in multi-step syntheses of natural products, pharmaceuticals, and functional materials.

Participation in Named Reactions in Organic Chemistry

The utility of this compound is underscored by its role as a substrate in several of the most important named reactions in organic chemistry. The tosylate group has been established as a reliable leaving group, comparable to halides, in these transformations. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling : This reaction is one of the most powerful methods for C(sp²)-C(sp²) bond formation, and aryl tosylates are well-established coupling partners. usd.eduorganic-chemistry.orgresearchgate.net

Kumada Coupling : As one of the earliest transition-metal-catalyzed cross-coupling reactions, its application has been extended to include aryl and vinyl tosylates as electrophiles, often under mild conditions. wikipedia.orgnih.govresearchgate.net

Negishi Coupling : Known for its high functional group tolerance and broad scope, this reaction readily couples organozinc reagents with tosylates. wikipedia.orgresearchgate.netyoutube.com

Buchwald-Hartwig Amination : This reaction has revolutionized the synthesis of arylamines, and its scope includes aryl tosylates for the formation of C-N bonds. wikipedia.orgnih.govmdpi.com

The participation of this compound in this suite of named reactions solidifies its status as a versatile and important building block in the arsenal (B13267) of synthetic organic chemists.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-Hydroxyquinoline (B1678124) |

| p-Toluenesulfonic acid |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Triphenylphosphine |

| Grignard reagent |

| Organoboron compound |

| Organozinc reagent |

| Nickel(II) acetylacetonate |

Structural Modification and Structure Reactivity Relationship Studies of Aryl Quinolinesulfonates

Systematic Variation of the Aryl Moiety

The nature of the aryl group directly attached to the sulfonate ester plays a pivotal role in modulating the efficacy of the leaving group. This is primarily due to the electronic effects—inductive and resonance—that the substituents on the aryl ring exert on the stability of the resulting sulfonate anion after it departs.

A comparative analysis of different aryl 8-quinolinesulfonates reveals a clear trend in reactivity. The electron-donating or electron-withdrawing nature of the substituents on the phenyl ring significantly influences the stability of the departing sulfonate anion.

| Aryl Moiety | Substituent Effect | Expected Impact on Leaving Group Ability |

| Phenyl | Neutral (Reference) | Baseline reactivity |

| 4-Methylphenyl | Electron-donating (Inductive and Hyperconjugation) | Decreased leaving group ability |

| Pentafluorophenyl | Strongly electron-withdrawing (Inductive) | Increased leaving group ability |

The 4-methyl group on the phenyl ring in 4-methylphenyl 8-quinolinesulfonate is an electron-donating group. Through a combination of a +I (inductive) effect and hyperconjugation, it increases the electron density on the sulfonate group. This, in turn, destabilizes the resulting 4-methylphenylsulfonate anion, making it a poorer leaving group compared to an unsubstituted phenylsulfonate.

Conversely, the highly electronegative fluorine atoms in the pentafluorophenyl group exert a strong -I (inductive) effect. This effect withdraws electron density from the sulfonate group, effectively stabilizing the negative charge on the pentafluorophenylsulfonate anion as it departs. Consequently, pentafluorophenyl 8-quinolinesulfonate is expected to be a significantly better leaving group than both its phenyl and 4-methylphenyl counterparts.

Modification of the Quinoline (B57606) Ring System

The quinoline ring system itself offers multiple avenues for structural modification, each with the potential to influence the reactivity of the 8-quinolinesulfonate ester.

Substituent Effects on the Quinoline Core

Placing substituents on the quinoline ring can alter the electronic properties of the entire molecule, thereby affecting the leaving group ability of the 8-quinolinesulfonate. Electron-withdrawing groups on the quinoline ring are expected to enhance the leaving group's efficacy by inductively stabilizing the sulfonate anion. Conversely, electron-donating groups would likely decrease its effectiveness. For instance, the synthesis of various substituted quinoline-5- and -8-sulfonyl chlorides has been reported, laying the groundwork for creating a diverse library of quinolinesulfonate esters to study these effects. nih.govnih.gov

Computational Approaches to Structure-Reactivity Correlations

Computational chemistry provides powerful tools to understand and predict the structure-reactivity relationships in aryl quinolinesulfonates. Density Functional Theory (DFT) calculations, for instance, can be employed to determine the electronic properties of these molecules. bhu.ac.in

Parameters such as frontier molecular orbital (HOMO-LUMO) energies and electrostatic potential maps can offer insights into the reactivity. bhu.ac.inajchem-a.comsapub.org For example, a lower LUMO energy for the aryl quinolinesulfonate would suggest a greater susceptibility to nucleophilic attack.

The Hammett equation offers a quantitative method to correlate the reaction rates of substituted aromatic compounds. wikipedia.orglibretexts.org By plotting the logarithm of the reaction rate constant (k) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this plot, the reaction constant (ρ), provides a measure of the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.orgyoutube.com For the solvolysis of aryl quinolinesulfonates, a positive ρ value would be expected, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge on the sulfonate leaving group in the transition state.

Strategies for Enhancing or Modulating Leaving Group Efficacy

Beyond simple substituent effects, more sophisticated strategies can be employed to enhance the leaving group ability of sulfonates. One general approach is to introduce features that further stabilize the resulting sulfonate anion. This can be achieved by incorporating strongly electron-withdrawing groups, as seen with the triflate group, which is an excellent leaving group due to the powerful inductive effect of the three fluorine atoms. masterorganicchemistry.com

Another strategy involves the design of "super" leaving groups that are highly reactive under specific conditions. While not directly applied to this compound in the reviewed literature, the principles of converting alcohols to highly reactive intermediates in situ could be conceptually extended. researchgate.net The inherent stability of sulfonate esters like tosylates and mesylates, which are structurally related to this compound, makes them benchmark leaving groups in a wide array of chemical transformations. libretexts.orgmasterorganicchemistry.comvedantu.com

Advanced Characterization and Spectroscopic Analysis of Aryl Quinolinesulfonates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Methylphenyl 8-quinolinesulfonate in solution. Both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each nucleus, allowing for the precise assignment of atoms within the quinoline (B57606) and 4-methylphenyl (p-cresyl) moieties.

In ¹H NMR spectroscopy, the aromatic protons of the quinoline and p-cresyl rings are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. The protons on the quinoline ring will exhibit a complex splitting pattern due to spin-spin coupling with adjacent protons. The protons on the p-cresyl group are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the p-cresyl group will appear as a sharp singlet in the upfield region, generally around 2.3-2.5 ppm.

In ¹³C NMR spectroscopy, the carbon atoms of the aromatic rings will appear in the range of 110-155 ppm. The carbon atom attached to the sulfonate oxygen (C-O) will be shifted downfield. Similarly, the carbon atom of the quinoline ring attached to the sulfur atom (C-S) will also be significantly deshielded. The methyl carbon of the p-cresyl group will have a characteristic chemical shift in the upfield region, typically around 20-22 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline Aromatic Protons | 7.5 - 8.9 | Multiplet (m) |

| p-Cresyl Aromatic Protons | 7.0 - 7.4 | Doublet (d) |

| Methyl Protons (-CH₃) | 2.3 - 2.5 | Singlet (s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline Aromatic Carbons | 122 - 152 |

| p-Cresyl Aromatic Carbons | 122 - 150 |

| Carbon attached to Sulfonate Oxygen (C-O) | ~149 |

| Carbon attached to Sulfur (C-S) | ~141 |

| Methyl Carbon (-CH₃) | 20 - 22 |

Conformational analysis can be further explored using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can provide through-space correlations between protons, offering insights into the preferred spatial arrangement of the quinoline and p-cresyl rings relative to each other.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of the compound.

The fragmentation of aryl sulfonates in mass spectrometry is well-documented and typically proceeds through characteristic pathways. For this compound, under electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed. A primary fragmentation pathway involves the cleavage of the S-O bond, leading to the formation of a quinoline sulfonyl cation and a 4-methylphenoxide radical, or vice versa. Another common fragmentation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da, which is a characteristic fragmentation for sulfonyl compounds. acs.org This would result in an ion corresponding to the ether-linked quinoline and methylbenzene. Further fragmentation of the quinoline and p-cresyl rings would also be observed.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

|---|---|---|

| [M - SO₂]⁺ | 8-(4-tolyloxy)quinoline | Loss of sulfur dioxide |

| [C₉H₆NSO₂]⁺ | 8-Quinolinesulfonyl cation | Cleavage of S-O bond |

| [C₇H₇O]⁻ | 4-Methylphenoxide anion | Cleavage of S-O bond (in negative mode) |

| [C₉H₇N]⁺ | Quinoline cation | Loss of SO₂C₇H₇ |

| [C₇H₇]⁺ | Tropylium cation | Fragmentation of the p-cresyl moiety |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The most characteristic vibrations are associated with the sulfonate group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1350-1400 cm⁻¹ and 1160-1200 cm⁻¹, respectively. The S-O-C stretching vibration will also be present, typically in the 900-1000 cm⁻¹ range. The spectrum will also show characteristic absorptions for the aromatic C-H stretching above 3000 cm⁻¹, and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Quinoline and its derivatives are known to exhibit multiple absorption bands in the UV region corresponding to π→π* transitions. chemicalbook.comorganicchemistrydata.org The presence of the sulfonate and p-cresyl groups will influence the position and intensity of these absorptions. Typically, quinoline derivatives show strong absorptions around 230 nm and a broader, less intense band between 270 and 320 nm. organicchemistrydata.org The electronic transitions are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 4: Characteristic IR Absorptions and UV-Vis Transitions for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | S=O Asymmetric Stretch | 1350 - 1400 |

| IR | S=O Symmetric Stretch | 1160 - 1200 |

| IR | S-O-C Stretch | 900 - 1000 |

| IR | Aromatic C=C Stretch | 1450 - 1600 |

| IR | Aromatic C-H Stretch | > 3000 |

| UV-Vis | π→π* Transition | ~230 nm |

| UV-Vis | π→π* Transition | 270 - 320 nm |

X-ray Crystallography for Solid-State Structural Elucidation

While specific crystallographic data for this compound is not available, analysis of closely related structures, such as quinoline-8-sulfonamide, provides significant insight into the likely solid-state conformation. mdpi.comwikipedia.org X-ray crystallography would reveal precise bond lengths, bond angles, and torsional angles, defining the three-dimensional structure of the molecule in the crystalline state.

In the solid state, the molecule would likely adopt a conformation that minimizes steric hindrance between the quinoline and p-cresyl rings. The geometry around the sulfur atom is expected to be tetrahedral. Intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules, would play a crucial role in the crystal packing. mdpi.com These interactions would organize the molecules into a well-defined three-dimensional lattice. The crystal structure would also reveal the planarity of the quinoline ring system and any distortions from ideal geometries.

Table 5: Predicted Crystallographic Parameters for this compound (by analogy with quinoline-8-sulfonamide)

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/n or similar |

| Key Bond Length (S=O) | ~1.43 Å |

| Key Bond Length (S-C) | ~1.77 Å |

| Key Bond Length (S-O) | ~1.60 Å |

| Dominant Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Mechanism Elucidation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species with unpaired electrons, such as radicals. nih.gov While this compound itself is a diamagnetic molecule and therefore EPR-silent, EPR spectroscopy is a powerful tool for investigating its degradation pathways, particularly those initiated by radical species.

For instance, in studies of the oxidative degradation of similar phenyl sulfonates, EPR has been used to detect and identify transient radical intermediates. This is often achieved by using a spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which reacts with short-lived radicals to form more stable radical adducts that can be readily detected by EPR. acs.org The resulting EPR spectrum provides information about the structure of the trapped radical through the analysis of the g-factor and hyperfine coupling constants. Such studies can reveal whether degradation proceeds via desulfonation or cleavage of the C-O bond, providing critical insights into the stability and reaction mechanisms of these compounds. acs.org

Theoretical and Computational Studies on Aryl Quinolinesulfonate Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and molecular properties of organic compounds, including quinoline (B57606) derivatives. nih.govrsc.orgmdpi.com These calculations provide valuable insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Detailed research findings from DFT studies on various quinoline derivatives reveal common approaches and key electronic parameters. nih.govrsc.org Functionals such as B3LYP are frequently paired with basis sets like 6-31G(d,p) to perform geometry optimizations and electronic property calculations. nih.govrsc.org Such studies typically determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. In the case of 4-Methylphenyl 8-quinolinesulfonate, the quinoline ring system, the sulfonate group, and the 4-methylphenyl (tolyl) group would all influence the electronic distribution. DFT calculations can precisely map these orbitals, predicting sites susceptible to electrophilic or nucleophilic attack. Furthermore, DFT can be used to calculate various electronic properties such as the electrophilicity index, chemical potential, hardness, and softness, which further characterize the molecule's reactivity. nih.govrsc.org

Table 1: Representative DFT-Calculated Electronic Properties of Quinoline Derivatives Data is generalized from studies on various quinoline derivatives and is for illustrative purposes.

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.0 to 5.0 D | Indicates overall polarity of the molecule |

Modeling Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of aryl sulfonates. enovatia.comresearchgate.net For a compound like this compound, this involves modeling the esterification reaction between 8-hydroxyquinoline (B1678124) and 4-methylphenylsulfonyl chloride, as well as its potential subsequent reactions, such as nucleophilic substitution.

Studies on the formation of sulfonate esters indicate that the reaction typically proceeds through a nucleophilic attack of the hydroxyl group on the sulfur atom of the sulfonyl chloride. youtube.com The presence of a base, such as pyridine (B92270), is crucial to neutralize the HCl byproduct. youtube.com Computational models can map the potential energy surface of this reaction, identifying the transition state structure and its associated activation energy. This allows for a deeper understanding of the reaction kinetics.

Furthermore, aryl sulfonates are known to be excellent leaving groups in nucleophilic substitution reactions. periodicchemistry.comlibretexts.org This is due to the high stability of the resulting sulfonate anion, which is resonance-stabilized. periodicchemistry.com Theoretical models can be used to study the S_N2 reactions of this compound with various nucleophiles. These models would calculate the energy profile of the reaction, including the reactant, transition state, and product energies. The geometry of the transition state, where the nucleophile attacks the carbon atom and the sulfonate group begins to depart, can be precisely characterized. Such studies on related sulfonate esters have confirmed the stereochemical inversion at the carbon center, a hallmark of the S_N2 mechanism. libretexts.org

Investigations into the reactions of phenols with arynes have revealed divergent pathways that can be modeled computationally. nih.govrsc.org These studies, while not directly on quinolinesulfonates, provide a framework for understanding potential side reactions or alternative synthetic routes involving the aryl components.

Table 2: General Parameters Modeled for Sulfonate Ester Reactions

| Modeled Aspect | Computational Method | Insights Gained |

|---|---|---|

| Reaction Mechanism | DFT, Ab initio | Stepwise vs. concerted nature, role of catalysts |

| Transition State Geometry | DFT (e.g., B3LYP) | Bond lengths and angles at the point of highest energy |

| Activation Energy (Ea) | DFT, MP2 | Prediction of reaction rates and feasibility |

| Thermodynamics (ΔH, ΔG) | DFT | Determination of reaction spontaneity and equilibrium position |

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization. This is particularly useful for complex molecules where empirical interpretation of spectra can be challenging.

Specifically for NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to predict the ¹H and ¹³C chemical shifts of organic molecules, including quinoline derivatives. researchgate.netacs.orgnih.gov These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm the structure of a synthesized compound. Studies have shown that functionals like B3LYP with appropriate basis sets can predict ¹³C chemical shifts with a root mean square error of less than 2.0 ppm. researchgate.net For this compound, such calculations would predict the chemical shifts for all the hydrogen and carbon atoms in the quinoline and tolyl moieties, aiding in the assignment of the experimental NMR spectra.

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. This can help in identifying the characteristic vibrational modes of the functional groups present, such as the S=O and S-O stretches of the sulfonate group, and the C=N and C=C vibrations of the quinoline ring.

Table 3: Accuracy of DFT-Predicted ¹³C NMR Chemical Shifts for Quinolone Derivatives Based on data from studies on related quinolone compounds. researchgate.net

| Computational Model | Root Mean Square (RMS) Error |

|---|---|

| PBE1PBE/6-311G(2d,2p) with MLR | < 2.0 ppm |

| PBE1PBE/6-311G(2d,2p) with SVM | < 2.0 ppm |

MLR: Multiple Linear Regression; SVM: Support Vector Machine

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For classes of compounds like quinoline sulfonamides, which have shown various biological activities, QSAR models can be highly informative for designing new, more potent analogues. nih.govbenthamdirect.comnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. researchgate.net For quinoline derivatives, QSAR models have been successfully developed to predict activities such as anticancer and anti-inflammatory effects. benthamdirect.comnih.gov

Cheminformatics encompasses a broader range of computational tools for analyzing and managing chemical data. chemrxiv.orgnih.govnih.gov In the context of this compound and related compounds, cheminformatics approaches can be used to:

Analyze large virtual libraries of related structures to identify candidates with desirable properties.

Assess the "drug-likeness" of a compound based on criteria such as Lipinski's rule of five. nih.gov

Cluster chemical structures based on similarity to understand the chemical space around a lead compound.

Predict ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to identify potential liabilities early in the drug discovery process.

For instance, a cheminformatics analysis of quinoline-based sulfonamides could involve generating a database of virtual compounds by varying the substituents on the quinoline and phenyl rings. nih.gov Descriptors for these compounds would then be calculated and used to predict their potential as, for example, carbonic anhydrase inhibitors, based on existing QSAR models for this class of compounds. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Quinolinesulfonate Transformations

The transformation of aryl quinolinesulfonates is intrinsically linked to the development of innovative catalytic systems. While traditional cross-coupling reactions have proven effective, the future lies in catalysts that offer enhanced reactivity, broader substrate scope, and improved functional group tolerance. Recent advancements in catalysis, particularly in the realm of transition metal-catalyzed reactions, offer a glimpse into the future possibilities for quinolinesulfonate chemistry.

Researchers are actively exploring the use of earth-abundant metals like iron, cobalt, and nickel as catalysts. mdpi.com For instance, iron(II) phthalocyanine (B1677752) has been demonstrated as an effective catalyst in the synthesis of quinoline (B57606) derivatives through a photo-thermo-mechanochemical approach. mdpi.com Such systems not only reduce the reliance on expensive and rare precious metals like palladium but also open up new avenues for reactivity. The development of ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones further highlights the move towards more sustainable catalytic processes. mdpi.com

The application of these novel catalytic systems to 4-methylphenyl 8-quinolinesulfonate could unlock new synthetic pathways. For example, the sulfonate group could serve as a leaving group in cross-coupling reactions catalyzed by these new systems, enabling the introduction of a wide range of substituents at the 8-position of the quinoline ring.

Table 1: Examples of Novel Catalytic Systems for Quinoline Synthesis

| Catalyst System | Reactants | Product | Key Advantages |

| Iron(II) phthalocyanine | Sulfoxonium ylide and other precursors | Quinolines | Solvent-free, photo-thermo-mechanochemical approach mdpi.com |

| Ligand-free cobalt | 2-aminoaryl alcohols and ketones | Quinolines | Mild conditions, efficient mdpi.com |

| Copper acetate | Saturated ketones and anthranils | 3-substituted quinoline derivatives | One-pot reaction mdpi.com |

| Palladium-catalyzed | Aryl allyl alcohol and aniline | Quinolines | Redox-neutral, no additional additives mdpi.com |

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly shaping the future of chemical synthesis. acs.org For aryl quinolinesulfonates, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. youtube.com The pharmaceutical industry, a major user of complex heterocyclic compounds, has been a significant driver in the adoption of green chemistry practices. acs.org

Future research will likely focus on several key areas to enhance the sustainability of processes involving this compound. One promising approach is the use of greener solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and reducing energy input in the synthesis of quinoline derivatives. mdpi.com

Furthermore, the development of catalytic systems that can operate under milder conditions and with higher atom economy will be crucial. Multicomponent reactions (MCRs), which allow for the construction of complex molecules like quinolines in a single step from multiple starting materials, exemplify this trend towards efficiency and sustainability. rsc.org A notable example is the use of a magnetically recoverable palladium catalyst for the synthesis of quinazolinones in an eco-friendly PEG/water solvent system, showcasing high yields and catalyst recyclability. frontiersin.org

Integration of Aryl Quinolinesulfonates in Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for seamless integration into automated workflows. The application of flow chemistry to the synthesis and transformation of aryl quinolinesulfonates holds considerable promise for enhancing efficiency and scalability.

A continuous flow protocol for the Balz-Schiemann reaction, a key method for preparing aryl fluorides, has been developed, demonstrating the potential to handle reactive intermediates like aryl diazonium salts more safely and efficiently. nih.gov Similarly, an environmentally benign route for aryl amine synthesis from phenols using a continuous-flow system with a heterogeneous palladium catalyst has been reported, showcasing high product selectivity and operational stability. nih.govresearchgate.net

For this compound, integration into flow systems could enable more precise control over reaction parameters, leading to higher yields and purities. Automated synthesis platforms, guided by real-time reaction monitoring and optimization algorithms, could further accelerate the discovery and development of new reactions and functional materials based on this quinolinesulfonate scaffold.

Potential for Design of New Reagents with Tunable Reactivity

The inherent reactivity of the quinolinesulfonate group can be modulated by altering the electronic and steric properties of both the quinoline core and the sulfonate moiety. This "tunability" opens up exciting possibilities for the design of novel reagents with tailored reactivity for specific applications.

By introducing electron-withdrawing or electron-donating groups onto the quinoline ring system, it is possible to fine-tune the leaving group ability of the 8-quinolinesulfonate. This would allow for a more controlled participation in a variety of chemical transformations. For example, enhancing the leaving group ability could facilitate reactions with weaker nucleophiles, while attenuating it could allow for selective reactions in the presence of other reactive functional groups.

The development of innovative hydrazinosulfonylation techniques for synthesizing aryl N-aminosulfonamides highlights the potential for creating new functional materials with applications in areas like fuel cells. researchgate.net The unique chemical properties of these compounds, derived from the sulfonate group, are key to their performance. researchgate.net This principle of designing functionality based on the sulfonate group can be directly applied to the design of new reagents based on this compound.

Computational Design and Virtual Screening of Next-Generation Quinolinesulfonate Systems

Computational chemistry and in-silico methods are becoming indispensable tools in modern chemical research. researchgate.net Virtual screening, in particular, allows for the rapid assessment of large libraries of virtual compounds, helping to identify promising candidates for synthesis and testing. youtube.com This approach can significantly reduce the time and cost associated with drug discovery and materials development. nih.gov

In the context of quinolinesulfonates, computational design can be used to predict the properties and reactivity of new derivatives. For instance, Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reaction mechanisms, guiding the design of more effective catalysts and reagents. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of quinoline derivatives with their biological activity, facilitating the design of new therapeutic agents. nih.govresearchgate.net

Virtual screening of libraries based on the this compound scaffold could identify new molecules with potential applications in medicinal chemistry, materials science, and catalysis. nih.govscienceopen.commdpi.com By combining computational predictions with experimental validation, researchers can accelerate the discovery of next-generation quinolinesulfonate systems with tailored properties and functions.

Q & A

Q. What are the common synthetic routes for 4-Methylphenyl 8-quinolinesulfonate, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of 8-quinoline followed by coupling with 4-methylphenol. Key parameters include solvent selection (e.g., N,N-dimethylacetamide or toluene), temperature control (60–100°C), and catalysts like 1,1'-azobis(oxazoline). Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize by-products. For example, highlights sulfonamide coupling under reflux with yields up to 80% using aromatic solvents . suggests using acid catalysts (e.g., sulfuric acid) to enhance esterification efficiency .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons δ = 7.1–8.5 ppm) and confirms sulfonate linkage .

- IR : Identifies sulfonyl (S=O) stretches at 1332 cm⁻¹ and 1160 cm⁻¹ .

- MS : Validates molecular weight (e.g., m/z = 645 for related sulfonamides) .

- Crystallography : X-ray diffraction resolves molecular packing and hydrogen-bonding networks, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O contacts) .

Q. How should researchers assess the stability and solubility of this compound under different experimental conditions?

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. recommends storing sulfonamides at 2–8°C in inert atmospheres .

- Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 1–12) using shake-flask methods. notes limited aqueous solubility, necessitating co-solvents like ethanol .

Advanced Research Questions

Q. How can computational modeling complement experimental data in understanding the molecular interactions of this compound?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics (MD) simulations analyze solvation effects. ’s crystal structure provides input geometries for docking studies to explore protein-binding affinities . Tools like Gaussian or AutoDock are recommended for simulating interactions with biological targets.

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound’s reactivity?

- Multi-technique validation : Cross-verify DFT-predicted reaction pathways with experimental kinetics (e.g., stopped-flow spectroscopy).

- Control experiments : Isolate intermediates (e.g., sulfonic acid derivatives) to confirm mechanistic steps.

- Expert consultation : Engage crystallographers or computational chemists to reconcile structural discrepancies, as advised in .

Q. What role does the sulfonate group play in the biological activity of this compound, and how can this be systematically evaluated?

The sulfonate group enhances solubility and mediates hydrogen bonding with target proteins. To assess its role:

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., methyl ester or amide derivatives) and compare bioactivity.

- Competitive binding assays : Use isothermal titration calorimetry (ITC) to measure affinity changes upon sulfonate modification. suggests quinoline derivatives as enzyme modulators, providing a framework for testing .

Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor or enzyme modulator?

Q. What advanced purification techniques are recommended for isolating high-purity this compound, especially when dealing with by-products?

- Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to separate sulfonate esters from unreacted phenol.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/toluene) based on solubility data from .

- XRPD/TGA : Confirm crystallinity and thermal stability post-purification, as described in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.